molecular formula C8H10FN3O B2896597 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine CAS No. 1864505-41-8

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine

Cat. No.: B2896597
CAS No.: 1864505-41-8
M. Wt: 183.186
InChI Key: CRVZGAWDRAGJRE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a 5-fluoropyrimidine derivative, this compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules. Fluoropyrimidines are a well-established class of compounds with demonstrated biological activity. For instance, 5-Fluorouracil (5-FU), a widely used anticancer drug, exerts its effects by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis, and through misincorporation into RNA and DNA, leading to cytotoxicity and cell death . This specific analogue, featuring a 3-methoxyazetidine substituent, is designed for researchers developing new therapeutic agents. The azetidine ring is a valuable scaffold in modern medicinal chemistry, often employed to optimize the properties of drug candidates. This compound is intended for use in exploratory research, such as synthesizing and screening novel molecules for antibacterial applications, given that recent studies have shown other 5-fluoropyrimidine-oxazolidinone derivatives to exhibit potent activity against Gram-positive bacteria, including drug-resistant strains . It may also be utilized in biochemical probing, as fluorinated nucleotides like 5-fluorouridine triphosphate (5F-UTP) can be enzymatically incorporated into RNA for structural and functional studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVZGAWDRAGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction may produce fluorinated pyrimidine alcohols .

Scientific Research Applications

5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

SCH 66712: 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

  • Structure : Features a piperazine ring and a phenylimidazole substituent (vs. azetidine in the target compound).
  • Metabolism: Metabolized by CYP2D6, CYP2C9, and CYP2C19 via oxidation at the phenyl ring or piperazine, forming mono-oxidized products (m/z 355) . Acts as a mechanism-based inhibitor of CYP2D6, forming protein adducts (1.2:1 molar ratio with CYP2D6) and reducing enzyme activity by >90% .
  • Binding : The phenyl group is positioned 2.2 Å from CYP2D6’s heme iron, enabling covalent adduct formation .
  • Key Difference : The target compound’s azetidine ring may reduce metabolic liability compared to SCH 66712’s piperazine, which undergoes extensive oxidation.

L-FMAU: 2'-Fluoro-5-methyl-β-L-arabinofuranosyluracil

  • Structure : A nucleoside analog with a fluorinated pyrimidine and a sugar moiety (vs. azetidine in the target compound) .
  • Activity : Potent anti-HBV agent (EC₅₀ = 0.1 μM) with minimal cytotoxicity .
  • Metabolism : Activated via phosphorylation, unlike the target compound, which lacks a sugar group and likely avoids nucleoside phosphorylase-mediated degradation .

5-Fluoro-2'-deoxyuridine (FdUrd)

  • Structure : Fluorinated pyrimidine deoxynucleoside.
  • Metabolism : Converted to 5-fluorouracil (5-FU) by thymidine phosphorylase, inhibiting DNA synthesis .
  • Key Difference : The target compound’s azetidine substituent may prevent activation into toxic metabolites like 5-FU, reducing off-target effects.

Trifluoromethyl-Substituted Pyrimidines

  • Examples : 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine (CAS 1823182-78-0) .
  • Properties: Trifluoromethyl groups enhance lipophilicity and metabolic stability.

Metabolic and Enzymatic Interaction Profiles

Metabolic Stability

Compound Key Metabolic Pathway Major Metabolites CYP Involvement
Target Compound Hypothesized azetidine ring oxidation or N-dealkylation Not reported Likely CYP2D6/CYP3A4 (inferred)
SCH 66712 Piperazine/phenyl oxidation m/z 355 (mono-oxidized) CYP2D6, CYP2C9, CYP2C19
L-FMAU Phosphorylation Active triphosphate metabolite Nucleoside kinases
FdUrd Phosphorolysis to 5-FU 5-Fluorouracil Thymidine phosphorylase

Enzyme Inhibition/Activation

Compound Target Enzyme Mechanism Potency (Kₐ/Kᵢ)
SCH 66712 CYP2D6 Mechanism-based inhibition (adduct) Kᵢ = 0.55 μM
Target Compound Hypothetical Potential reversible inhibition Not determined
L-FMAU HBV polymerase Chain termination EC₅₀ = 0.1 μM

Pharmacological and Structural Implications

  • Azetidine vs. Piperazine : The smaller azetidine ring in the target compound may reduce metabolic susceptibility compared to SCH 66712’s piperazine, which is prone to oxidation. However, azetidine’s ring strain could lead to alternative degradation pathways.
  • Fluorine Position : The 5-fluoro substituent on the pyrimidine core is conserved across analogs, suggesting a role in electronic modulation and target binding.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine?

Answer: Synthesis typically involves nucleophilic substitution reactions between fluorinated pyrimidine precursors and functionalized azetidine derivatives. Key steps include:

  • Purification : Use preparative HPLC with UV detection (e.g., Waters 2487 dual-wavelength detector) to isolate intermediates and final products .
  • Structural Confirmation : Employ 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify substituent positions and purity. For example, LC-ESI-MS can detect molecular ions (e.g., [M+H]+^+ at m/z 339 for SCH 66712 analogs) and fragmentation patterns .
  • Purity Assessment : Use reverse-phase HPLC with >95% purity thresholds, validated via UV chromatograms and mass spectral data .

Q. How is the structural integrity of this compound validated in complex biological matrices?

Answer:

  • LC-MS/MS : Coupled with collision-induced dissociation (CID) to analyze metabolic stability and adduct formation. For instance, SCH 66712 metabolites were identified via m/z 355 ions, representing monooxygenation .
  • Spectral Binding Assays : UV/visible spectroscopy (e.g., reduced CO difference spectra) quantifies heme integrity and enzyme inactivation (e.g., 25% native heme loss in CYP2D6 after SCH 66712 treatment) .
  • Radiochemical Analysis : 3H^3H- or 14C^{14}C-labeling confirms covalent binding stoichiometry (e.g., 1.2:1 SCH 66712:CYP2D6 ratio) .

Q. What initial biological screening approaches are used to evaluate CYP inhibition by this compound?

Answer:

  • Enzyme Activity Assays : Measure residual CYP2D6 activity using substrates like bufuralol. For SCH 66712, >90% activity loss occurred within 15 minutes of NADPH-dependent incubation .
  • IC50_{50}/Ki_i Determination : Use Supersomes or recombinant enzymes to calculate inhibition constants. SCH 66712 showed a Ks_s of 0.39 ± 0.10 μM for CYP2D6 .
  • Heme Stability Tests : Hemochrome assays quantify native heme loss (e.g., 15–25% heme degradation in CYP2D6) .

Advanced Research Questions

Q. How does this compound inactivate CYP enzymes: protein adduction or heme modification?

Answer: Evidence supports apoprotein adduction as the primary mechanism:

  • SDS-PAGE/Western Blotting : Detects radiolabeled protein adducts (e.g., SCH 66712-CYP2D6 adducts confirmed via autoradiography) .
  • Heme Analysis : Native heme loss (25%) occurs without detectable heme adducts via HPLC-UV/MS .
  • Molecular Docking : SCH 66712’s phenyl group positions 2.2 Å from CYP2D6’s heme iron, favoring Thr309 as a nucleophilic target for adduct formation .

Q. How do metabolic pathways differ between CYP2D6 and other isoforms (e.g., CYP2C9/CYP2C19) for this compound?

Answer:

  • Metabolite Profiling : CYP2D6 predominantly oxidizes the phenyl group (17-min metabolite, m/z 355), while CYP2C9/CYP2C19 target the piperazine or fluoropyrimidine rings .
  • Enzyme Specificity : CYP2D6’s active site (Asp301, Glu216, Phe483) facilitates π-π stacking with aromatic moieties, unlike CYP2C9’s horizontal binding orientation .
  • Partition Ratios : SCH 66712 has a low partition ratio (3:1), indicating efficient CYP2D6 inactivation vs. CYP2C9/CYP2C19 (higher ratios imply metabolic diversion) .

Q. How can contradictory data on heme loss versus enzyme activity loss be resolved?

Answer:

  • Multi-Parameter Analysis : Correlate residual enzyme activity, CO-binding capacity, and heme content. For SCH 66712, 90% activity loss vs. 25% heme loss suggests adduction-driven inactivation .
  • Control Experiments : Compare NADPH-dependent vs. -independent incubations to rule out nonspecific heme degradation .
  • MS Validation : Use LC-ESI-MS to exclude heme adducts (e.g., no m/z shifts for SCH 66712-heme complexes) .

Q. What computational strategies predict binding interactions between this compound and CYP2D6?

Answer:

  • Molecular Docking : AutoDock or MOE simulates binding conformations. SCH 66712’s phenyl group aligns 2.2 Å from heme iron, with π-π interactions to Phe120 (3.2 Å) and hydrogen bonds to Glu216 .
  • Mutagenesis Studies : Thr309 mutants can validate predicted adduction sites .
  • Free Energy Calculations : Estimate binding affinities using force fields like AMBER or CHARMM .

Q. How is the partition ratio experimentally determined to quantify mechanism-based inhibition?

Answer:

  • Turnover Number Calculation : Incubate varying SCH 66712:CYP2D6 ratios (e.g., 1:1 to 10:1) until complete inactivation. Linear regression of activity vs. molar ratio yields a partition ratio of 3 (turnover number = 4) .

  • Key Data :

    [SCH 66712]:[CYP2D6]Residual Activity (%)
    1:125
    3:110
    5:15

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